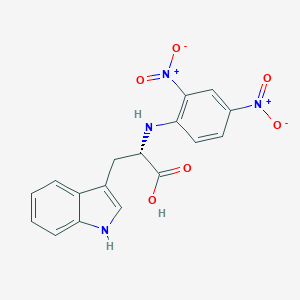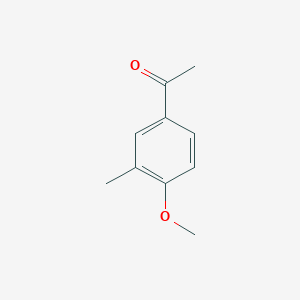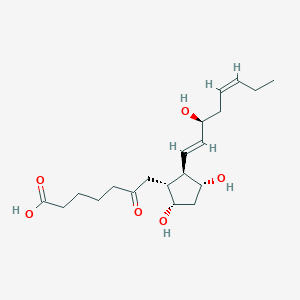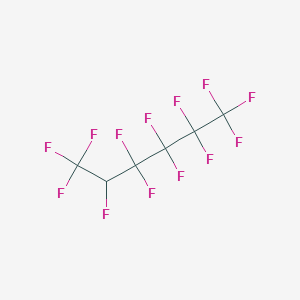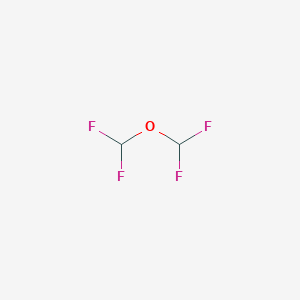![molecular formula C17H17N3O3 B159211 2-[(p-Methoxyphenyl)azo]acetoacetanilide CAS No. 1657-18-7](/img/structure/B159211.png)
2-[(p-Methoxyphenyl)azo]acetoacetanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(p-Methoxyphenyl)azo]acetoacetanilide, commonly known as Orange II, is a synthetic azo dye that finds its use in various industries, including textiles, food, and pharmaceuticals. It is a water-soluble compound that has a bright orange color and is commonly used as a coloring agent. Over the years, there has been significant scientific research conducted on Orange II, which has shed light on its synthesis method, mechanism of action, biochemical and physiological effects, and future directions of research.
作用機序
The mechanism of action of Orange II involves the formation of reactive oxygen species (ROS) upon exposure to light. The ROS can cause oxidative damage to cellular components, leading to cell death. Orange II has also been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. The inhibition of acetylcholinesterase can lead to the accumulation of acetylcholine, which can cause overstimulation of the nervous system and lead to toxicity.
Biochemical and Physiological Effects:
Orange II has been found to cause toxicity in various organisms, including bacteria, fungi, and algae. The toxicity of Orange II is attributed to the release of toxic aromatic amines upon its degradation. Therefore, the biodegradation of Orange II is of great interest to researchers as it can help in the development of effective methods to treat wastewater contaminated with azo dyes. Orange II has also been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. The inhibition of acetylcholinesterase can lead to the accumulation of acetylcholine, which can cause overstimulation of the nervous system and lead to toxicity.
実験室実験の利点と制限
One of the advantages of using Orange II in lab experiments is that it is a water-soluble compound that can be easily prepared and purified. It is also a model compound that can be used to study the toxicity and biodegradation of azo dyes. However, one of the limitations of using Orange II in lab experiments is that it exhibits toxicity towards various organisms, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on Orange II. One of the areas of research is the development of effective methods for the biodegradation of Orange II and other azo dyes. The biodegradation of Orange II can help in the treatment of wastewater contaminated with azo dyes. Another area of research is the development of methods to reduce the toxicity of Orange II and other azo dyes. This can be achieved through the modification of the chemical structure of the dyes or the development of effective methods to remove the toxic aromatic amines released upon their degradation. Additionally, research can be conducted to study the effect of Orange II on other organisms, including humans, and to determine its potential as a therapeutic agent.
合成法
The synthesis of Orange II involves the reaction of p-aminoacetanilide with diazotized p-methoxyaniline in the presence of acetic acid. The reaction results in the formation of Orange II, which is then purified through recrystallization. The purity of Orange II can be determined through thin-layer chromatography, and its structure can be confirmed through nuclear magnetic resonance spectroscopy.
科学的研究の応用
Orange II has been extensively used in scientific research as a model compound to study the toxicity and biodegradation of azo dyes. It has been found that Orange II exhibits toxic effects on various organisms, including bacteria, fungi, and algae. The toxicity of Orange II is attributed to the release of toxic aromatic amines upon its degradation. Therefore, the biodegradation of Orange II is of great interest to researchers as it can help in the development of effective methods to treat wastewater contaminated with azo dyes.
特性
CAS番号 |
1657-18-7 |
|---|---|
製品名 |
2-[(p-Methoxyphenyl)azo]acetoacetanilide |
分子式 |
C17H17N3O3 |
分子量 |
311.33 g/mol |
IUPAC名 |
2-[(4-methoxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C17H17N3O3/c1-12(21)16(17(22)18-13-6-4-3-5-7-13)20-19-14-8-10-15(23-2)11-9-14/h3-11,16H,1-2H3,(H,18,22) |
InChIキー |
LFOLAJSVQDPEFG-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=C(C=C2)OC |
正規SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=C(C=C2)OC |
その他のCAS番号 |
1657-18-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



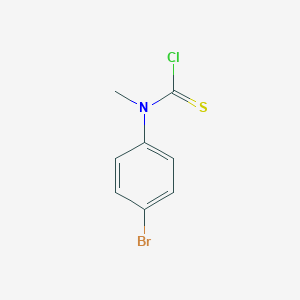
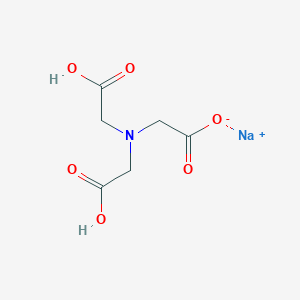
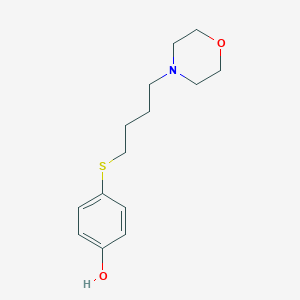
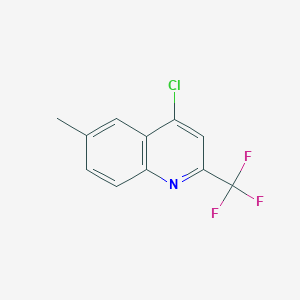
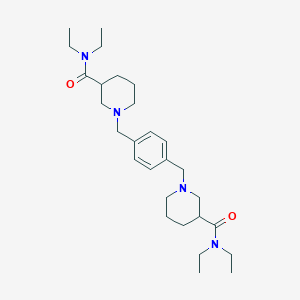
![2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol](/img/structure/B159135.png)
